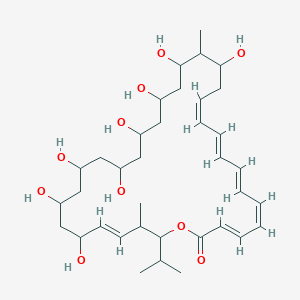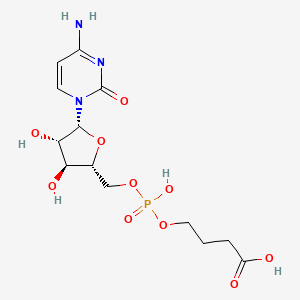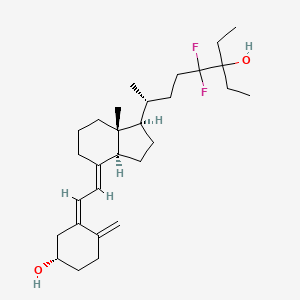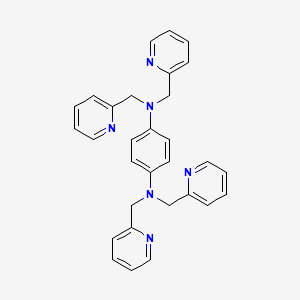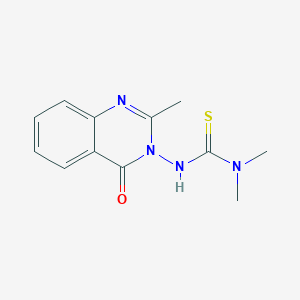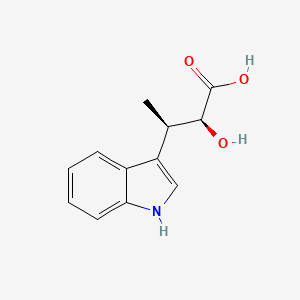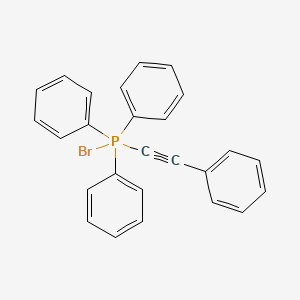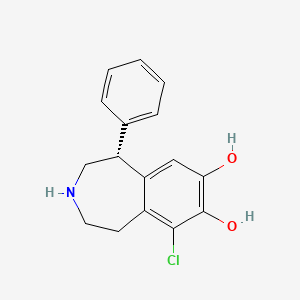![molecular formula C17H21NO3 B1254188 (4R,7S,12bS)-9-methoxy-1,2,3,4,4a,5,6,7,7a,13-decahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol](/img/structure/B1254188.png)
(4R,7S,12bS)-9-methoxy-1,2,3,4,4a,5,6,7,7a,13-decahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R,7S,12bS)-9-methoxy-1,2,3,4,4a,5,6,7,7a,13-decahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol is a metabolite of dihydrocodeine, a semi-synthetic opioid analgesic. It is formed through the metabolic process involving the enzyme cytochrome P450 3A4. This compound is structurally related to codeine and morphine, and it plays a role in the pharmacological effects of dihydrocodeine.
Preparation Methods
Synthetic Routes and Reaction Conditions: (4R,7S,12bS)-9-methoxy-1,2,3,4,4a,5,6,7,7a,13-decahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol is primarily synthesized through the metabolic pathway of dihydrocodeine. The enzyme cytochrome P450 3A4 catalyzes the formation of nordihydrocodeine from dihydrocodeine . The reaction conditions typically involve the presence of human liver microsomes and specific inhibitors to study the enzyme’s activity.
Industrial Production Methods: Industrial production of nordihydrocodeine is not common, as it is mainly a metabolite formed in vivo. the synthesis of dihydrocodeine, its precursor, involves the hydrogenation of codeine. This process is carried out under controlled conditions using hydrogen gas and a palladium catalyst.
Chemical Reactions Analysis
Types of Reactions: (4R,7S,12bS)-9-methoxy-1,2,3,4,4a,5,6,7,7a,13-decahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form more active metabolites.
Reduction: Reduction reactions can modify its structure and activity.
Substitution: Substitution reactions can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under specific conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of nordihydrocodeine, which may have different pharmacological properties.
Scientific Research Applications
(4R,7S,12bS)-9-methoxy-1,2,3,4,4a,5,6,7,7a,13-decahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol has several scientific research applications:
Chemistry: It is used to study the metabolic pathways of opioids and their derivatives.
Biology: Research on nordihydrocodeine helps understand the enzyme activity involved in drug metabolism.
Medicine: It is studied for its potential analgesic effects and its role in pain management.
Industry: Although not widely used industrially, it provides insights into the synthesis and modification of opioid compounds.
Mechanism of Action
(4R,7S,12bS)-9-methoxy-1,2,3,4,4a,5,6,7,7a,13-decahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol exerts its effects by interacting with opioid receptors, particularly the mu-opioid receptors. It is metabolized from dihydrocodeine, which is converted to dihydromorphine, a highly active metabolite with a high affinity for mu-opioid receptors . This interaction leads to analgesic effects and other pharmacological actions.
Comparison with Similar Compounds
Dihydrocodeine: The precursor of nordihydrocodeine, used as an analgesic.
Dihydromorphine: A highly active metabolite with strong analgesic properties.
Codeine: A natural opioid used for pain relief and cough suppression.
Morphine: A potent opioid analgesic derived from opium.
Comparison: (4R,7S,12bS)-9-methoxy-1,2,3,4,4a,5,6,7,7a,13-decahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol is unique due to its formation through the metabolic pathway of dihydrocodeine. Unlike dihydromorphine, which has a higher affinity for opioid receptors, nordihydrocodeine has a lower affinity but still contributes to the overall pharmacological effects of dihydrocodeine . Its role in the metabolic pathway highlights its importance in understanding opioid metabolism and pharmacokinetics.
Properties
Molecular Formula |
C17H21NO3 |
|---|---|
Molecular Weight |
287.35 g/mol |
IUPAC Name |
(4R,7S,12bS)-9-methoxy-1,2,3,4,4a,5,6,7,7a,13-decahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol |
InChI |
InChI=1S/C17H21NO3/c1-20-13-5-2-9-8-11-10-3-4-12(19)16-17(10,6-7-18-11)14(9)15(13)21-16/h2,5,10-12,16,18-19H,3-4,6-8H2,1H3/t10?,11-,12+,16?,17+/m1/s1 |
InChI Key |
IKGNKASQBMZRJL-YGJOGQJWSA-N |
Isomeric SMILES |
COC1=C2C3=C(C[C@@H]4C5[C@]3(CCN4)C(O2)[C@H](CC5)O)C=C1 |
Canonical SMILES |
COC1=C2C3=C(CC4C5C3(CCN4)C(O2)C(CC5)O)C=C1 |
Synonyms |
nordihydrocodeine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Bromoimidazo[1,2-a]pyridine](/img/structure/B1254105.png)
![1,3-Dimethyl-1h-pyrazolo[3,4-b]quinoline](/img/structure/B1254108.png)
![[(1S,2S,3S,4S,5R,6S,8S,9R,13R,16S,17S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate](/img/structure/B1254109.png)

